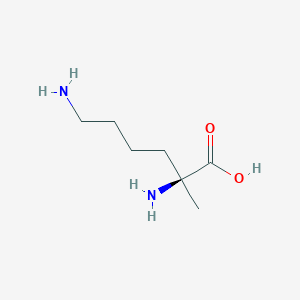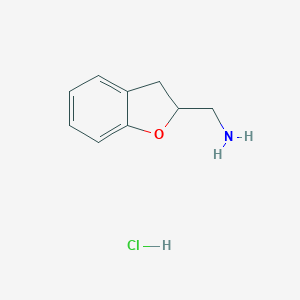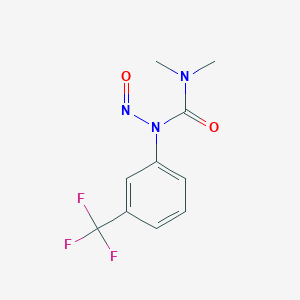
Pseudourea, 2,2'-(iminodiethylene)bis(2-thio-, trihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudourea, 2,2'-(iminodiethylene)bis(2-thio-, trihydrobromide) is a chemical compound that has been used in scientific research for various purposes. It is a white crystalline powder that is soluble in water and has a molecular formula of C6H14Br6N2S4.
Mechanism of Action
The mechanism of action of pseudourea is not fully understood, but it is believed to interact with sulfhydryl groups in proteins. This interaction can lead to changes in protein conformation and function. Pseudourea has also been shown to inhibit the activity of enzymes that contain sulfhydryl groups, such as glutathione reductase.
Biochemical and Physiological Effects
Pseudourea has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and it has also been shown to have antitumor activity. Pseudourea has been shown to increase the activity of certain enzymes, including lactate dehydrogenase and glucose-6-phosphate dehydrogenase. It has also been shown to have antioxidant activity.
Advantages and Limitations for Lab Experiments
One advantage of using pseudourea in lab experiments is its high purity and yield. It is also relatively easy to synthesize and purify. However, one limitation of using pseudourea is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, pseudourea can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving pseudourea. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and infectious diseases. Pseudourea could also be used as a tool for studying protein function and structure. Additionally, further research is needed to fully understand the mechanism of action of pseudourea and its effects on various biological systems.
Conclusion
In conclusion, pseudourea, 2,2'-(iminodiethylene)bis(2-thio-, trihydrobromide) is a chemical compound that has been used in scientific research for various purposes. It can be synthesized through a simple reaction and has been used in the synthesis of various compounds and as a tool in biochemistry and pharmacology. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. While it has advantages for use in lab experiments, its limitations and potential toxicity at high concentrations need to be considered. There are several future directions for research involving pseudourea, including its potential as a therapeutic agent and its use in studying protein function and structure.
Synthesis Methods
Pseudourea can be synthesized by reacting ethylenediamine with carbon disulfide and then adding hydrogen bromide. The resulting product is then purified through recrystallization. The yield of this reaction is typically high, and the purity of the final product can be verified through various analytical techniques.
Scientific Research Applications
Pseudourea has been used in scientific research for various purposes, including as a reagent in organic synthesis and as a tool in biochemistry and pharmacology. It has been used to synthesize various compounds, including heterocycles and thioureas. Pseudourea has also been used in the synthesis of metal complexes for use in catalysis and as a ligand in coordination chemistry.
properties
CAS RN |
100524-52-5 |
|---|---|
Product Name |
Pseudourea, 2,2'-(iminodiethylene)bis(2-thio-, trihydrobromide |
Molecular Formula |
C6H18Br3N5S2 |
Molecular Weight |
464.1 g/mol |
IUPAC Name |
2-(2-carbamimidoylsulfanylethylamino)ethyl carbamimidothioate;trihydrobromide |
InChI |
InChI=1S/C6H15N5S2.3BrH/c7-5(8)12-3-1-11-2-4-13-6(9)10;;;/h11H,1-4H2,(H3,7,8)(H3,9,10);3*1H |
InChI Key |
REUHSZZZJINFEQ-UHFFFAOYSA-N |
SMILES |
C(CSC(=N)N)NCCSC(=N)N.Br.Br.Br |
Canonical SMILES |
C(CSC(=N)N)NCCSC(=N)N.Br.Br.Br |
Other CAS RN |
100524-52-5 |
synonyms |
2-(2-carbamimidoylsulfanylethylamino)ethylsulfanylmethanimidamide trih ydrobromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)








